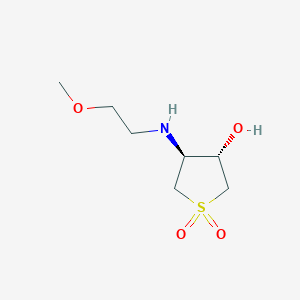
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide is a chiral compound with a tetrahydrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and appropriate catalysts.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position is introduced through a hydroxylation reaction. Common reagents for this step include hydrogen peroxide or other oxidizing agents.
Amination: The introduction of the (2-methoxyethyl)amino group at the 4-position is typically carried out through an amination reaction. This can be achieved using amine reagents under suitable conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using various reagents, depending on the desired substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxy or carbonyl groups, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules
Biological Studies: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-4-Hydroxy-N-(2-methoxyethyl)tetrahydro-3-thiophenaminium 1,1-dioxide
- 2-amino-n-heteroaryl-nicotinamides
Uniqueness
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific chiral configuration and the presence of both hydroxy and amino functional groups
Eigenschaften
Molekularformel |
C7H15NO4S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
(3S,4S)-4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
MCKNDMCUGIAFNF-RNFRBKRXSA-N |
Isomerische SMILES |
COCCN[C@@H]1CS(=O)(=O)C[C@H]1O |
Kanonische SMILES |
COCCNC1CS(=O)(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
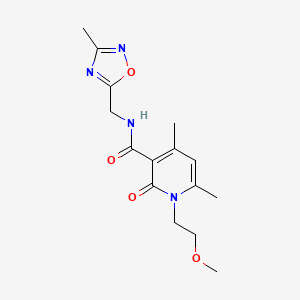
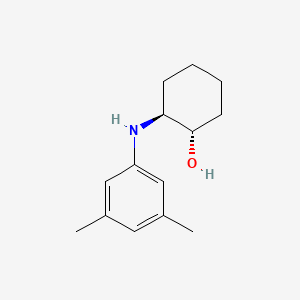

![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine](/img/structure/B13361813.png)
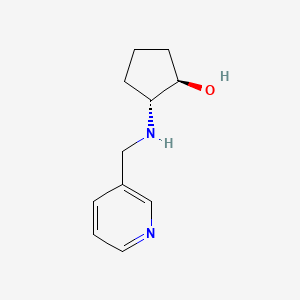
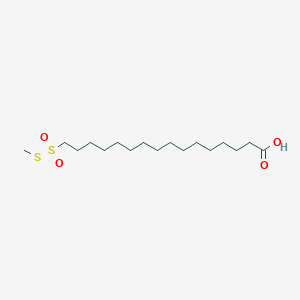

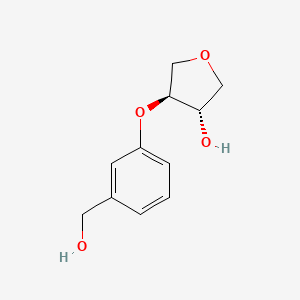
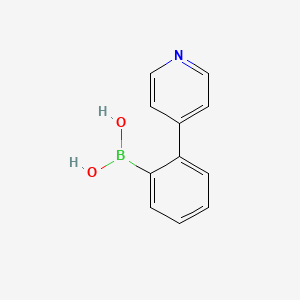

![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13361850.png)
